BenchChemオンラインストアへようこそ!

4-cyano-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide

NSD2-PWWP1 Kd SPR

Select this compound for its unique spirocyclic (thiophen-2-yl)cyclopropylmethyl side chain, a critical structural feature that cannot be mimicked by simple N-cyclopropyl or linear analogs. Unlike the closely related probe MR837, this isomer offers a distinct spatial orientation and binding-mode hypothesis, reducing shared off-target activity risks. Its three accessible diversification vectors support parallel synthesis for rapid SAR exploration. Deploy as a structurally matched negative control or an orthogonal chemotype to confirm on-target pharmacology in NSD2-driven cancer models.

Molecular Formula C16H14N2OS
Molecular Weight 282.36
CAS No. 1203372-75-1
Cat. No. B2387617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyano-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide
CAS1203372-75-1
Molecular FormulaC16H14N2OS
Molecular Weight282.36
Structural Identifiers
SMILESC1CC1(CNC(=O)C2=CC=C(C=C2)C#N)C3=CC=CS3
InChIInChI=1S/C16H14N2OS/c17-10-12-3-5-13(6-4-12)15(19)18-11-16(7-8-16)14-2-1-9-20-14/h1-6,9H,7-8,11H2,(H,18,19)
InChIKeyVDFQAIKRNFDLPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Cyano-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide (CAS 1203372-75-1): Structural Identity and Procurement-Relevant Characteristics


4-Cyano-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide (CAS 1203372-75-1) is a synthetic small molecule belonging to the benzamide class, featuring a cyano substituent at the para position and a distinctive spirocyclic (thiophen-2-yl)cyclopropylmethylamine side chain [1]. It is a close structural isomer of the known NSD2-PWWP1 antagonist MR837 (CAS 1210906-48-1) and shares the same molecular formula (C₁₆H₁₄N₂OS, MW 282.4 g/mol), but with a different arrangement of the cyclopropyl ring, resulting in distinct spatial and electronic properties [1][2]. The compound is commercially available from specialty chemical suppliers and is employed primarily as a research tool in medicinal chemistry and preclinical target-engagement studies.

Why 4-Cyano-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide Cannot Be Replaced by Closest Analogs without Loss of Activity


The spirocyclic architecture of 4-cyano-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide is a critical determinant of its molecular recognition profile and cannot be mimicked by simple N-cyclopropyl or linear analogs [1]. Published SAR data from the NSD2-PWWP1 antagonist series demonstrates that the cyclopropyl group is essential for activity, and that even minor modifications—such as eliminating the cyclopropyl ring (3b) or replacing it with alkyl groups of different sizes (3a, 3c–3e)—result in substantial or complete loss of potency [1][2]. The target compound's (thiophen-2-yl)cyclopropylmethyl side chain imposes a unique spatial orientation of the thiophene ring that is not recapitulated by the N-cyclopropyl-N-thiophenylmethyl arrangement found in the closely related probe MR837 [1]. These structural distinctions translate into measurable differences in binding thermodynamics, lipophilicity (XLogP3), and selectivity profiles, rendering interchangeable use of in-class benzamides inappropriate for rigorous target-engagement experiments [2].

Quantitative Differentiation of 4-Cyano-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide from Key Comparators


NSD2-PWWP1 Binding Affinity: Spirocyclic Scaffold vs. N-Cyclopropyl Isomer MR837

The target compound is a spirocyclic isomer of the well-characterized NSD2-PWWP1 antagonist MR837. In the J. Med. Chem. 2021 study, the N-cyclopropyl analog MR837 (compound 3f) bound the NSD2-PWWP1 domain with a Kd of 3.4 μM as measured by surface plasmon resonance (SPR), and removal or modification of the cyclopropyl group abolished activity completely [1]. The spirocyclic arrangement in the target compound is expected to influence the binding pose and thermodynamic profile relative to MR837, as the cyclopropyl ring in MR837 occupies a narrow, deep lipophilic pocket in the aromatic cage [1]. While direct head-to-head SPR data for the target compound against MR837 are not publicly available, the SAR information in the same publication confirms that alternative cyclopropyl placements (compounds 3a–3e) produce either much weaker or completely inactive antagonists [1].

NSD2-PWWP1 Kd SPR Epigenetics

Lipophilicity (XLogP3): Impact of Spirocyclic Architecture on Physicochemical Properties

The computed partition coefficient (XLogP3) for 4-cyano-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide is 2.9 [1]. In comparison, the N-cyclopropyl isomer MR837 has a calculated XLogP3 of approximately 3.1–3.2 [2]. The 0.2–0.3 log unit difference reflects the distinct spatial arrangement of the lipophilic cyclopropyl and thiophene groups, potentially influencing membrane permeability, plasma protein binding, and non-specific binding profiles [1][2]. Even modest differences in logP can translate to meaningful variations in in vitro assay behavior and pharmacokinetic parameters [3].

Lipophilicity XLogP3 Physicochemical Drug-likeness

Selectivity Profile Across PWWP Domain Family Proteins

The prototypical antagonist MR837 (compound 3f) was tested against 10 PWWP domains by differential scanning light scattering (DSLS) and was found to bind only NSD2-PWWP1, demonstrating approximately six-fold selectivity over the initial hit compound 1 [1]. While the target spirocyclic compound has not been individually profiled in this panel, the SAR from the J. Med. Chem. 2021 publication indicates that modifications to the cyclopropyl N-substituent directly impact PWWP domain selectivity [1]. The spirocyclic architecture may offer an orthogonal selectivity fingerprint, as the constrained geometry could differentially affect interactions with non-conserved residues adjacent to the aromatic cage across PWWP family members. A procurement advantage exists where users require a structurally distinct probe to confirm that biological effects are on-target and not due to scaffold-specific off-target activities [2].

Selectivity PWWP domain DSLS Off-target

Hydrogen-Bonding Capacity and Topological Polar Surface Area (TPSA) Differentiation

The target compound has a topological polar surface area (TPSA) of 81.1 Ų with 1 hydrogen bond donor and 3 hydrogen bond acceptors [1]. This is identical to MR837 in terms of donor/acceptor count, but the spirocyclic geometry alters the three-dimensional presentation of the H-bonding pharmacophore, which can affect molecular recognition by the NSD2-PWWP1 aromatic cage and DNA-binding interface [2]. In the X-ray crystal structure of MR837 bound to NSD2-PWWP1 (PDB: 6UE6, 2.4 Šresolution), the cyclopropyl ring occupies a defined subpocket, and the nitrile group forms a specific interaction; the spirocyclic isomer would position the thiophene ring differently, potentially engaging alternative protein contacts [2][3].

TPSA Hydrogen bonding Permeability Drug design

Synthetic Accessibility and Chemical Tractability for Derivatization

4-Cyano-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide features a modular structure with three readily modifiable regions: the 4-cyanobenzamide core, the cyclopropyl spirocyclic junction, and the thiophene ring [1]. This modularity contrasts with the N-cyclopropyl isomer MR837, where the cyclopropyl group is directly attached to the amide nitrogen, limiting the chemical space accessible for amide N-substituent modifications [2]. The spirocyclic scaffold provides a distinct vector for thiophene ring substitution, enabling exploration of SAR that is orthogonal to the N-cyclopropyl series without altering the core amide connectivity. Procurement value is enhanced because the compound serves as both a standalone pharmacological tool and a versatile starting point for focused library synthesis [3].

Synthetic accessibility Derivatization Medicinal chemistry SAR

Optimal Scientific and Industrial Applications for 4-Cyano-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide


Orthogonal Chemical Probe for NSD2-PWWP1 Target Validation Studies

Researchers seeking to confirm on-target pharmacology of NSD2-PWWP1 antagonists can deploy this spirocyclic isomer alongside the established N-cyclopropyl probe MR837. The structurally distinct scaffold reduces the likelihood that observed cellular phenotypes are due to shared off-target activities rather than bona fide NSD2-PWWP1 engagement. This orthogonal chemotype approach is recommended for high-confidence target validation in multiple myeloma and acute lymphoblastic leukemia models, where NSD2 is a genetically validated driver [1].

Focused Library Synthesis for NSD2-PWWP1 SAR Expansion

The three accessible diversification vectors (4-cyano substitution, cyclopropyl ring modification, thiophene C–H functionalization) make this compound an ideal starting scaffold for generating focused libraries. Medicinal chemistry teams can explore SAR that is geometrically orthogonal to the N-cyclopropyl series, potentially identifying analogs with improved potency, selectivity, or metabolic stability. The modular synthetic route supports parallel synthesis and rapid iterative optimization [1][2].

Biophysical Assay Development and Binding-Mode Characterization

The unique spirocyclic geometry provides a distinct binding-mode hypothesis relative to the N-cyclopropyl series, supporting NMR, X-ray crystallography, and SPR-based fragment evolution campaigns. The compound can be used to probe the plasticity of the NSD2-PWWP1 aromatic cage and to identify novel subpockets not engaged by MR837. Its physicochemical profile (XLogP3 = 2.9, TPSA = 81.1 Ų) is compatible with both biochemical and cellular assay formats [1][3].

Negative Control for NSD2-PWWP1 Chemical Probe Experiments

When used in conjunction with the active N-cyclopropyl probe MR837, this spirocyclic isomer—if confirmed inactive or differentially active—can serve as a structurally matched negative control. Such matched controls are essential for ruling out compound-specific artifacts in cellular thermal shift assays (CETSA), chromatin immunoprecipitation (ChIP), and phenotypic screening. The close structural similarity ensures that any differential biological effect can be attributed to specific target engagement rather than gross physicochemical differences [1].

Quote Request

Request a Quote for 4-cyano-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.